2-Amino-2-(piperidin-3-YL)acetic acid
Overview
Description
2-Amino-2-(piperidin-3-YL)acetic acid is a compound that features both an amino group and a piperidine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(piperidin-3-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of piperidine derivatives.
Amination: The piperidine derivative undergoes amination to introduce the amino group.
Acetylation: The amino-piperidine compound is then acetylated to form the acetic acid moiety.
Common reagents used in these reactions include ammonia or amines for amination and acetic anhydride or acetyl chloride for acetylation. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(piperidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Amino-2-(piperidin-3-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(piperidin-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(pyrrolidin-3-YL)acetic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-Amino-2-(morpholin-3-YL)acetic acid: Contains a morpholine ring instead of a piperidine ring.
2-Amino-2-(piperazin-3-YL)acetic acid: Features a piperazine ring instead of a piperidine ring.
Uniqueness
2-Amino-2-(piperidin-3-YL)acetic acid is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring enhances the compound’s stability and its ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-2-piperidin-3-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCFEIKJIYXGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508938 | |
Record name | Amino(piperidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80546-93-6 | |
Record name | Amino(piperidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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